2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1211449-80-7
VCID: VC12010507
InChI: InChI=1S/C6H10N2S2.2ClH/c1-5-4-10-6(8-5)9-3-2-7;;/h4H,2-3,7H2,1H3;2*1H
SMILES: CC1=CSC(=N1)SCCN.Cl.Cl
Molecular Formula: C6H12Cl2N2S2
Molecular Weight: 247.2 g/mol

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride

CAS No.: 1211449-80-7

Cat. No.: VC12010507

Molecular Formula: C6H12Cl2N2S2

Molecular Weight: 247.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride - 1211449-80-7

Specification

CAS No. 1211449-80-7
Molecular Formula C6H12Cl2N2S2
Molecular Weight 247.2 g/mol
IUPAC Name 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C6H10N2S2.2ClH/c1-5-4-10-6(8-5)9-3-2-7;;/h4H,2-3,7H2,1H3;2*1H
Standard InChI Key NTIROLYIVNIUBG-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)SCCN.Cl.Cl
Canonical SMILES CC1=CSC(=N1)SCCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine dihydrochloride, reflects its core structure: a 4-methylthiazole moiety linked via a sulfanyl group to an ethanamine backbone, with two hydrochloride counterions. The thiazole ring, a heterocyclic system with sulfur at position 1 and nitrogen at position 3, is substituted with a methyl group at the 4-position, while the ethanamine chain terminates in a primary amine. The SMILES notation (CC1=CSC(=N1)SCCN.Cl.Cl) and InChIKey (NTIROLYIVNIUBG-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing.

Synthesis and Manufacturing Considerations

General Synthetic Pathways

Synthesis of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride likely follows established protocols for thiazole derivatives, involving condensation reactions between precursors such as 4-methylthiazole-2-thiol and 2-chloroethylamine, followed by hydrochloric acid treatment to form the dihydrochloride salt. Key steps include:

  • Thiol-thiazole coupling: Reacting the thiol group of 4-methylthiazole-2-thiol with a halogenated ethanamine derivative.

  • Purification: Techniques like recrystallization or column chromatography to isolate the free base.

  • Salt formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Challenges in Optimization

Despite the ubiquity of these methods, specific reaction conditions (e.g., temperature, solvent systems, and catalyst use) for this compound remain undisclosed in publicly available literature. Scalability and yield optimization present challenges, particularly in achieving high purity for pharmacological assays.

Comparative Analysis with Thiazole-Based Compounds

Structural Analogues

Thiazole derivatives vary widely in substituents and biological activity. For example:

  • Sulfathiazole: A sulfonamide-containing thiazole with antibiotic properties, differing in its sulfonamide group versus the sulfanyl-ethanamine chain in the subject compound.

  • Tiazofurin: An antitumor agent featuring a ribose-linked thiazole, highlighting the role of glycosylation in bioactivity.

Functional Divergence

The dihydrochloride salt form of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine distinguishes it from neutral thiazole derivatives, potentially altering its pharmacokinetics and target selectivity.

Challenges and Future Perspectives in Research

Priority Investigations

  • Synthesis Refinement: Developing reproducible, high-yield protocols with detailed spectroscopic validation (e.g., NMR, HPLC-MS).

  • Biological Profiling: Systematic screening against bacterial, fungal, and cancer cell lines to identify lead indications.

  • Molecular Modeling: Docking studies to predict interactions with proteins such as kinases or G-protein-coupled receptors.

Translational Considerations

Formulation studies are essential to assess stability in physiological matrices and compatibility with drug delivery systems. Toxicology evaluations must precede any preclinical trials to establish safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator